4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Description
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11-4-2-5-15-17(11)22-18(25-15)21-16(23)6-3-9-24-14-8-7-12(19)10-13(14)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUYWZRCSNHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate alkylating agent.
Formation of the Butanamide Linker: The final step involves the coupling of the benzothiazole derivative with the dichlorophenoxy compound using a suitable coupling reagent, such as carbodiimide, to form the butanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
Key findings :
-
Acidic hydrolysis (6M HCl, reflux, 12 hr): Produces 4-(2,4-dichlorophenoxy)butanoic acid and 4-methyl-1,3-benzothiazol-2-amine. Yield: 85–92% .
-
Alkaline hydrolysis (10% NaOH, 80°C, 8 hr): Results in sodium 4-(2,4-dichlorophenoxy)butanoate and the same amine product. Yield: 78–84%.
Mechanism :
Nucleophilic Substitution at the Dichlorophenoxy Group
The electron-withdrawing chlorine atoms activate the aromatic ring for nucleophilic substitution.
Notes :
-
Reactions favor the para-chlorine substitution due to steric hindrance at the ortho position.
-
Catalyst choice (e.g., CuCl₂) significantly impacts reaction efficiency.
Oxidation of the Butanamide Chain
The butanamide chain undergoes oxidation to form ketone or epoxide derivatives.
Experimental data :
-
Ketone formation (KMnO₄, H₂SO₄, 60°C, 4 hr):
-
Epoxidation (mCPBA, CH₂Cl₂, 25°C, 24 hr):
Forms an epoxide at the β-position of the amide chain. Yield: 63%.
Cyclization Reactions
The benzothiazole ring participates in cyclization under catalytic conditions.
Example :
-
Pd-catalyzed intramolecular coupling (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C, 12 hr):
Key factors :
-
Catalyst loading (5 mol% Pd optimal).
-
Electron-deficient benzothiazole enhances reaction rate.
Functionalization at the Benzothiazole Nitrogen
The NH group in benzothiazole undergoes alkylation or acylation.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | N-Methylbenzothiazole derivative | 81% |
| Acetylation | Ac₂O, pyridine, 25°C, 12 hr | N-Acetylbenzothiazole derivative | 89% |
Data synthesized from analogs in.
Stability Under Environmental Conditions
The compound exhibits pH-dependent degradation:
| Condition | Half-life | Primary Degradants |
|---|---|---|
| pH 3 (aqueous) | 48 hr | Hydrolyzed amide + dichlorophenol |
| pH 7 (aqueous) | 720 hr | Stable |
| pH 10 (aqueous) | 24 hr | Sodium butanoate + benzothiazole fragments |
Interaction with Biomolecules
The compound forms hydrogen bonds with enzyme active sites:
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Thymidylate synthase inhibition : Binds via H-bonds between the amide carbonyl and Arg₁₈₀ (IC₅₀ = 2.4 μM).
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Herbicidal activity : Disrupts auxin signaling in plants by mimicking indole-3-acetic acid.
Scientific Research Applications
The compound 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in scientific research, focusing on its roles in pharmacology, agrochemicals, and material science.
Physical Properties
The compound is characterized by its dichlorophenoxy group, which contributes to its biological activity. The presence of the benzothiazole moiety enhances its potential as a bioactive agent.
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Investigations into the anticancer potential of this compound have revealed promising results. It has been found to induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics . The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects
Agrochemical Applications
-
Herbicidal Activity
- The dichlorophenoxy group is known for its herbicidal properties. Research shows that this compound can effectively control the growth of certain weeds without harming crops, making it a valuable addition to herbicide formulations . Its selective activity allows for targeted weed management in agricultural settings.
- Pesticide Development
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Herbicidal Effectiveness
A field study assessed the herbicidal effectiveness of this compound compared to traditional herbicides. The results indicated superior control over target weeds with reduced phytotoxicity to surrounding crops, suggesting a safer alternative for integrated weed management strategies .
Case Study 3: Polymer Development
In an investigation into polymer composites, researchers incorporated this compound into a polyvinyl chloride matrix. The resulting material exhibited enhanced mechanical properties and thermal stability compared to pure PVC, indicating potential applications in durable goods manufacturing .
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or DNA. The dichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide linker instead of butanamide.
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)ethanamide: Similar structure but with an ethanamide linker.
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide linker.
Uniqueness
The uniqueness of 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
4-(2,4-Dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzothiazole derivatives known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula: C16H12Cl2N2O2S
- Molecular Weight: 367.25 g/mol
- InChIKey: ARZQCMGCFKWWOB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components. The benzothiazole moiety is known for its ability to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies demonstrate that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages:
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 75 |
| IL-6 | 10 | 65 |
This activity suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds structurally related to this compound have shown activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Case Studies
Several case studies have focused on the application of benzothiazole derivatives in clinical settings:
-
Case Study on Breast Cancer Treatment:
A clinical trial investigated the efficacy of a benzothiazole derivative similar to our compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in over 60% of participants after six weeks of treatment. -
Inflammatory Disease Management:
A study evaluated the use of benzothiazole compounds in patients with rheumatoid arthritis. The treatment led to a marked decrease in joint inflammation and pain levels compared to placebo groups.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways associated with cancer cell survival and inflammation.
Q & A
Q. How to design derivatives targeting dual enzyme inhibition (e.g., bacterial pptases)?
- Methodological Answer :
- Fragment-Based Design : Merge pharmacophores from co-crystal structures of related inhibitors (e.g., benzoxazole/benzimidazole hybrids ).
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .
- In Silico Toxicity Screening : Use platforms like ProtoQSAR to eliminate hepatotoxic or mutagenic candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
